molecular formula C11H9BrO2S B8354033 (6-Bromo-benzo[b]thiophen-2-yl)-acetic acid methyl ester

(6-Bromo-benzo[b]thiophen-2-yl)-acetic acid methyl ester

Cat. No.: B8354033
M. Wt: 285.16 g/mol
InChI Key: AEEJJCJGHRTVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-benzo[b]thiophen-2-yl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C11H9BrO2S and its molecular weight is 285.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 2-(6-bromo-1-benzothiophen-2-yl)acetate

InChI

InChI=1S/C11H9BrO2S/c1-14-11(13)6-9-4-7-2-3-8(12)5-10(7)15-9/h2-5H,6H2,1H3

InChI Key

AEEJJCJGHRTVRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of (6-bromo-benzo[b]thiophen-2-yl)-acetaldehyde (2.21 g; 8.66 mmol) in t-butyl alcohol (50 mL; 526.36 mmoles; 50.00 mL; 39.015 g) and 2-methyl-2-butene (20 mL; 188 mmol) is added a solution of sodium chlorite (6.27 g; 69.3 mmol) in water (20 mL) and a solution of sodium phosphate monobasic (4.20 g; 34.6 mmol) in water (10 mL). The reaction mixture is stirred at 0° C. for 12 hours while warming to room temperature. The mixture is extracted with EtOAc (50 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is dissolved in methanol (30 mL). Sulfuric acid (1.0 mL; 18.8 mmol) is added and the mixture is stirred at 95° C. for 4 hours. The mixture is neutralized with aqueous NaHCO3 and concentrated under reduced pressure. The residual aqueous mixture is extracted with EtOAc (50 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography eluting with 20% EtOAc/Hexanes. The appropriate fractions are combined and concentrated under reduced pressure to afford the title compound (1.51 g, 61%). ES/MS m/e (M+18):303.8; (M−1):284.7
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
61%

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